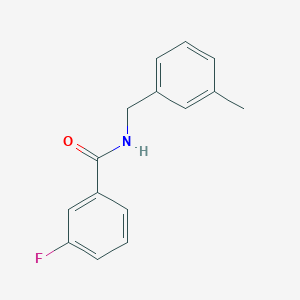

3-fluoro-N-(3-methylbenzyl)benzamide

Description

Overview of Amide Functionality and its Significance in Synthetic Chemistry

The amide bond, a linkage formed between a carbonyl group and a nitrogen atom, is of paramount importance in chemistry and biology. acs.orgeurjchem.com Its stability and structural rigidity are fundamental to the architecture of proteins, where it is known as the peptide bond. bldpharm.comusdoj.gov In synthetic chemistry, the amide group is a versatile functional group and a key building block in the synthesis of a wide array of organic molecules. sigmaaldrich.comchemicalbook.com The formation of amides is one of the most frequently performed reactions in the pharmaceutical industry. sigmaaldrich.com

The stability of the amide bond to hydrolysis is significantly greater than that of esters, a property that contributes to the structural integrity of polyamides like Nylon and Kevlar, which are known for their exceptional strength and durability. nih.govnist.gov This stability, however, can be overcome under specific conditions, such as in the presence of acid or base, allowing for controlled chemical transformations. www.gov.uk The synthesis of amides can be achieved through various methods, most commonly via the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. bldpharm.comnih.gov

Context of Fluorinated Organic Compounds in Contemporary Chemical Biology and Materials Science

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a profound impact on chemical biology and materials science. researchgate.netresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic compounds when it replaces a hydrogen atom. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, leading to increased thermal and metabolic stability in fluorinated compounds. nih.gov

In chemical biology, this enhanced stability often translates to improved pharmacokinetic profiles for drug candidates, as it can make them more resistant to metabolic degradation. Furthermore, the lipophilicity of a molecule can be fine-tuned by fluorination, which can enhance its ability to cross cell membranes. It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine.

In materials science, fluorination is a key strategy for developing high-performance materials. Fluoropolymers, such as Teflon, are valued for their chemical inertness and low surface energy. The incorporation of fluorine can also influence the electronic properties of materials, making them suitable for applications in electronics and photovoltaics.

Current Research Landscape of Substituted Benzamides and Related Scaffolds

Substituted benzamides are a well-established class of compounds with a broad spectrum of applications. Research in this area is vibrant, with ongoing efforts to explore their structural diversity and uncover new applications.

The structural diversity of substituted benzamides arises from the ability to introduce a wide variety of substituents onto both the benzoyl and the N-aryl or N-alkyl portions of the molecule. This allows for the precise tuning of the compound's steric and electronic properties. The design of these molecules is often guided by the desired interactions with biological targets or the specific properties required for a material application. For instance, in drug design, substituents are chosen to optimize binding affinity and selectivity for a particular enzyme or receptor. Computational methods are increasingly used to predict how different substitutions will affect the conformation and properties of the molecule.

Beyond their well-known clinical applications, substituted benzamides are being explored in other areas of research. In agrochemistry, certain benzamide (B126) derivatives have shown potential as insecticides and herbicides. The structural features of these compounds can be modified to target specific pests while aiming for lower toxicity to other organisms and better biodegradability. In materials science, the ability of benzamides to form strong hydrogen bonds makes them interesting candidates for the development of self-assembling materials and polymers with ordered structures.

Physicochemical Properties of 3-fluoro-N-(3-methylbenzyl)benzamide and Related Compounds

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related structures. The table below presents available data for analogous compounds.

| Property | 3-fluoro-N-(p-tolyl)benzamide | 3-Chloro-N-(3-methylphenyl)benzamide | N-(3-methylphenyl)-3-(trifluoromethyl)benzamide |

| Molecular Formula | C₁₄H₁₂FNO | C₁₄H₁₂ClNO | C₁₅H₁₂F₃NO |

| Molecular Weight | 229.25 g/mol nih.gov | 245.70 g/mol | 279.2571 g/mol researchgate.net |

| Crystal System | Monoclinic researchgate.net | Orthorhombic | Not available |

| Space Group | P2₁/c researchgate.net | Pbcn | Not available |

| Dihedral Angle between Rings | 65.69 (10)° researchgate.net | 77.4 (1)° | Not available |

This table is generated based on available data for analogous compounds to provide a comparative context.

Crystal Structure and Synthesis

The three-dimensional arrangement of atoms in a molecule is crucial to its function. X-ray crystallography studies on compounds analogous to this compound reveal important structural features. For example, in 3-fluoro-N-(p-tolyl)benzamide, the two benzene (B151609) rings are significantly twisted relative to each other. researchgate.net This twisting is a common feature in N-aryl benzamides and is influenced by the nature and position of the substituents. The molecules in the crystal are often linked by intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen, forming chains or more complex networks. researchgate.net

The synthesis of N-substituted benzamides typically involves the reaction of a substituted benzoyl chloride with an appropriate amine. researchgate.net For this compound, a plausible synthetic route would involve the reaction of 3-fluorobenzoyl chloride with 3-methylbenzylamine (B90883).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-[(3-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11-4-2-5-12(8-11)10-17-15(18)13-6-3-7-14(16)9-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMDPYSACZRSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N 3 Methylbenzyl Benzamide and Analogues

Retrosynthetic Analysis of the 3-fluoro-N-(3-methylbenzyl)benzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This process helps in planning a logical synthetic route.

The most logical and common retrosynthetic disconnection for any amide, including this compound, is the cleavage of the amide C-N bond. nih.govpearson.compearson.com This is a standard and highly effective strategy because a vast array of methods exists to form this bond in the forward synthetic direction. mychemblog.com This disconnection reveals the two primary building blocks: a carboxylic acid (or its activated derivative) and an amine.

This approach simplifies the synthesis into a convergent process where the two key precursors are prepared or procured separately and then combined in a final coupling step. The reliability of amide bond formation reactions makes this a low-risk and high-yield strategy. unimi.it

Following the amide bond disconnection of this compound, the two precursor molecules are identified as 3-fluorobenzoic acid and 3-methylbenzylamine (B90883).

3-Fluorobenzoic Acid : This is a fluorinated aromatic carboxylic acid. chemicalbook.com It is a white crystalline powder used as an intermediate in organic synthesis. chemicalbook.com One synthetic route to 3-fluorobenzoic acid involves the oxidation of 3-fluorobenzaldehyde. chemicalbook.com Another method starts from 3-fluorobenzotrifluoride, which is hydrolyzed using an acid like sulfuric acid. google.com It is also commercially available from various suppliers. chemicalbook.com

3-Methylbenzylamine : This is a primary benzylic amine. The synthesis of such amines can be achieved through several routes, including the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde. A common laboratory-scale synthesis involves the hydrogenation of an imine formed from the condensation of an aldehyde with an amine. google.com For instance, N-methylbenzylamine can be synthesized via the reduction of (E)-N-methyl-1-phenylmethanimine using hydrogen gas and a palladium on carbon catalyst. chemicalbook.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound primarily involves selecting the most effective method for the amidation step. numberanalytics.comresearchgate.net The choice of coupling reagents, solvents, temperature, and base can significantly influence the reaction's yield, purity, and reaction time. numberanalytics.comacs.orgacs.org

The direct condensation of a carboxylic acid and an amine to form an amide is generally difficult as it requires high temperatures and results in an acid-base reaction, forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, the carboxylic acid is typically "activated" using a coupling reagent. researchgate.net This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org

Acid Chloride Method: One of the oldest and most straightforward methods involves converting the carboxylic acid (3-fluorobenzoic acid) into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-fluorobenzoyl chloride is highly electrophilic and reacts readily with the amine (3-methylbenzylamine) in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. nih.gov

DCC/DMAP Method: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent is a classic method for forming amide bonds under milder conditions. libretexts.orgchemistrysteps.com DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. organic-chemistry.orgyoutube.com The amine then attacks this intermediate to form the amide, along with a dicyclohexylurea (DCU) byproduct. libretexts.org While DCC itself can facilitate the reaction, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) often accelerates the process. organic-chemistry.orgnih.gov DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-iminium ion intermediate that reacts more rapidly with the amine. nih.gov A significant drawback of the DCC method is the formation of the insoluble DCU byproduct, which can complicate product purification. bachem.com

| Method | Activating Reagent(s) | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Acyl Chloride | High reactivity, inexpensive reagents | Harsh conditions, requires an extra step, generates HCl |

| DCC/DMAP | DCC, DMAP (cat.) | O-acylisourea, Acyl-iminium ion | Milder conditions than acid chloride method organic-chemistry.org | Insoluble DCU byproduct complicates purification, potential for racemization bachem.compeptide.com |

To overcome the limitations of traditional methods, a variety of more sophisticated coupling reagents have been developed. These are particularly important in peptide synthesis where minimizing side reactions and racemization is critical. peptide.comcreative-peptides.com

HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium-based coupling reagent. mychemblog.comwikipedia.org It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. commonorganicchemistry.comyoutube.com This active ester then rapidly reacts with the amine to yield the desired amide. commonorganicchemistry.com HATU is known for its high coupling efficiency, fast reaction rates, and low tendency to cause racemization, which is attributed to the neighboring group participation of the pyridine (B92270) nitrogen. wikipedia.org The byproducts of the HATU reaction are generally soluble in common organic solvents, simplifying purification. youtube.com

HOBt: 1-Hydroxybenzotriazole (B26582) (HOBt) is not typically a standalone coupling reagent but is used as an additive, most commonly with carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). bachem.compeptide.com When used with a carbodiimide, HOBt reacts with the O-acylisourea intermediate to form an HOBt-active ester. nih.gov This active ester is more reactive than the initial carboxylic acid but is less prone to side reactions and racemization than the O-acylisourea intermediate. peptide.comcreative-peptides.com The use of HOBt improves the yield and purity of the final amide product by suppressing the formation of N-acylurea byproducts and minimizing the loss of stereochemical integrity when chiral amines or acids are used. bachem.comcreative-peptides.comnih.gov

| Reagent/Additive | Full Name | Function | Advantages | Associated Byproducts |

|---|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium-based coupling agent wikipedia.org | High efficiency, fast reaction rates, low racemization, soluble byproducts mychemblog.comwikipedia.orgyoutube.com | Tetramethylurea, HOAt youtube.com |

| HOBt | 1-Hydroxybenzotriazole | Coupling additive bachem.com | Suppresses racemization, reduces side reactions, improves yields when used with carbodiimides bachem.compeptide.comcreative-peptides.com | Used in catalytic or stoichiometric amounts, becomes part of the reaction cycle |

Introduction of Fluorine: Site-Specific Fluorination Strategies

The introduction of a fluorine atom onto the benzamide (B126) ring can be accomplished through two primary strategies: using a pre-fluorinated starting material or performing a late-stage C-H fluorination.

For a compound like this compound, the most direct and common synthetic route involves starting with a commercially available, pre-fluorinated precursor such as 3-fluorobenzoic acid or its corresponding acyl chloride, 3-fluorobenzoyl chloride. This approach ensures precise regiochemical control, placing the fluorine atom at the C3 position of the benzoyl moiety from the outset. The synthesis of a related compound, 3-fluoro-N-(p-tolyl)benzamide, exemplifies this strategy, where 3-fluorobenzoyl chloride is reacted with the appropriate amine. nih.govnih.gov

Table 1: Comparison of Fluorination Strategies

| Strategy | Description | Advantages | Disadvantages |

| Pre-fluorinated Precursor | Use of starting materials like 3-fluorobenzoic acid or 3-fluorobenzoyl chloride. | High regioselectivity, straightforward, reliable for specific isomers. | Dependent on the commercial availability of the fluorinated starting material. |

| Late-Stage C-H Fluorination | Introduction of fluorine onto an existing benzamide molecule via C-H activation. | Useful for creating diverse analogues from a common intermediate; allows for late-stage modification. figshare.com | May require complex catalyst systems; regioselectivity can be a challenge to control. |

Strategies for Methylbenzyl Moiety Introduction

The introduction of the 3-methylbenzyl group is accomplished via standard amide bond formation, a cornerstone reaction in organic synthesis. numberanalytics.com This involves coupling the carboxylic acid of the benzoyl moiety with the amine of the benzyl (B1604629) moiety.

The most prevalent methods include:

Acid Chloride Method : This is a highly efficient method where the carboxylic acid (e.g., 3-fluorobenzoic acid) is first converted to a more reactive acyl chloride (3-fluorobenzoyl chloride), typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3-methylbenzylamine, usually in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct. This approach was used to synthesize a library of N-substituted benzamide derivatives. mdpi.com

Peptide Coupling Reagents : In this strategy, the carboxylic acid (3-fluorobenzoic acid) and the amine (3-methylbenzylamine) are reacted directly in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. numberanalytics.com This method is known for its mild reaction conditions.

The choice of method depends on the substrate's sensitivity, desired yield, and scalability. For many N-benzylbenzamide syntheses, the acid chloride route is favored for its reactivity and cost-effectiveness. rsc.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry. nih.gov This involves systematically altering the substituents on both the benzamide and benzyl rings.

Systematic Variation of Substituents on Benzamide and Benzyl Rings

The modular nature of the amide synthesis allows for extensive variation by simply changing the starting materials (the substituted benzoic acid and the substituted benzylamine).

Variations on the Benzamide Ring: Substituents can be varied by replacing 3-fluorobenzoic acid with other isomers (e.g., 2-fluorobenzoic acid or 4-fluorobenzoic acid) or with benzoic acids containing different electronic (e.g., chloro, nitro, methoxy) or steric properties. researchgate.netresearchgate.net For example, a series of N-substituted benzamides were created based on the structure of the anticancer agent Entinostat (MS-275), demonstrating wide tolerance for different groups on the benzoyl ring. researchgate.net

Variations on the Benzyl Ring: Similarly, the 3-methylbenzylamine can be replaced with other isomers (e.g., 2-methylbenzylamine (B130908) or 4-methylbenzylamine) or benzylamines with different substituents. In one study, a series of N-benzylbenzamide derivatives were synthesized with various substituents on the benzylamine (B48309) fragment, including trifluoromethyl groups, to act as dual modulators for specific biological targets. acs.org

The following table summarizes selected examples of synthesized analogues, illustrating the systematic variation of substituents.

Table 2: Examples of Synthesized N-Benzylbenzamide Analogues

| Compound Name | Variation from Target Compound | Synthetic Precursors | Reference |

| 3-Fluoro-N-(p-tolyl)benzamide | Methyl group is at the 4-position of the benzyl ring (para) instead of the 3-position. | 3-Fluorobenzoyl chloride and 4-methylaniline. | nih.govnih.gov |

| 3-Chloro-N-(3-methylphenyl)benzamide | Fluorine at C3 of the benzoyl ring is replaced with chlorine. | 3-Chlorobenzoyl chloride and 3-methylaniline. | researchgate.net |

| 2-Fluoro-N-(3-methylbenzyl)benzamide | Fluorine is at the 2-position of the benzoyl ring instead of the 3-position. | 2-Fluorobenzoyl chloride and 3-methylbenzylamine. | chemcd.com |

| N-((2-Trifluoromethyl)benzyl)benzamide | Unsubstituted benzoyl ring; trifluoromethyl group at C2 of the benzyl ring. | Benzoic acid and 2-(trifluoromethyl)benzylamine. | acs.org |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | Benzyl ring is replaced with a substituted phenyl-oxadiazole moiety; benzoyl ring is 3-methyl substituted instead of 3-fluoro. | 3-Methylbenzoyl chloride and 4-(3,4-diethoxyphenyl)furazan-3-amine. | nih.gov |

Preparation of Chiral Analogues (if applicable)

Chirality can be introduced into the N-benzylbenzamide scaffold to explore the three-dimensional requirements of biological targets. A common strategy is to introduce a stereocenter on the linker between the aromatic rings.

One published approach involves the synthesis of α-substituted N-benzylbenzamide propionic acids. acs.org In this multi-step synthesis, an N-benzylbenzamide derivative is first modified via a Wittig reaction to introduce an α,β-unsaturated ester. Subsequent reduction of the double bond creates a chiral center at the α-position. By using different phosphonates in the Wittig step, various α-substituents (e.g., methyl, propyl) can be installed, leading to the formation of chiral analogues as a racemic mixture, which can then be separated or synthesized enantioselectively if required. acs.org

For example, starting from a suitable N-benzylbenzamide, a Wittig reaction with triethyl 2-phosphonobutyrate introduces an ethyl group at the α-position of a cinnamate (B1238496) intermediate. Hydrogenation of the double bond then yields the chiral N-benzylbenzamide ethyl propanoate derivative. acs.org This demonstrates a viable pathway for creating chiral derivatives with a stereocenter adjacent to the amide nitrogen.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. For 3-fluoro-N-(3-methylbenzyl)benzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Connectivity

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The expected signals would include those for the aromatic protons on both the 3-fluorobenzoyl and the 3-methylbenzyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the methyl (-CH₃) protons, and the amide (N-H) proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the determination of the substitution patterns on the aromatic rings and the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Key signals would correspond to the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shift of the carbon attached to the fluorine atom would be of particular interest, as it would appear as a doublet due to ¹JCF coupling.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR spectroscopy would provide a direct observation of the fluorine nucleus. A single signal would be expected for the fluorine atom at the C3 position of the benzoyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

A hypothetical data table for the 1D NMR spectra of this compound in a solvent like CDCl₃ is presented below for illustrative purposes.

| Atom Type | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (N-H) | ~6.5 - 8.5 | Broad Singlet | - |

| ¹H (Aromatic) | ~6.9 - 7.8 | Multiplets | - |

| ¹H (-CH₂-) | ~4.6 | Doublet | JH,H ≈ 5-6 |

| ¹H (-CH₃) | ~2.3 | Singlet | - |

| ¹³C (C=O) | ~165 - 168 | Singlet | - |

| ¹³C (Aromatic) | ~114 - 140 | Multiplets | - |

| ¹³C (-CH₂-) | ~44 | Singlet | - |

| ¹³C (-CH₃) | ~21 | Singlet | - |

| ¹⁹F | ~(-110) - (-115) | Multiplet | - |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural and Conformational Assignment

To unambiguously assign all ¹H and ¹³C signals and to determine the complete bonding framework, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other (typically over two to three bonds), helping to trace the connectivity of protons within the 3-fluorobenzoyl and 3-methylbenzyl moieties.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing longer-range connectivity (over two to three bonds) between protons and carbons. It would be instrumental in connecting the 3-fluorobenzoyl and 3-methylbenzyl fragments across the amide bond by showing correlations between the methylene protons and the carbonyl carbon, as well as between the amide proton and aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. NOESY correlations would help to determine the preferred conformation of the molecule in solution, for instance, the relative orientation of the two aromatic rings.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules in the crystal lattice.

Determination of Solid-State Molecular Conformation

Analysis of a suitable single crystal of this compound would reveal its precise solid-state conformation. Key structural parameters that would be determined include the planarity of the amide group and the dihedral angles between the two aromatic rings. In similar benzanilide (B160483) structures, the two aromatic rings are often significantly twisted with respect to each other. For example, in the crystal structure of 3-fluoro-N-(p-tolyl)benzamide, the dihedral angle between the two benzene (B151609) rings is 65.69 (10)°.

A hypothetical data table summarizing key crystallographic parameters is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | e.g., 10.5 |

| b (Å) | e.g., 5.5 |

| c (Å) | e.g., 22.0 |

| β (°) | e.g., 95 |

| Volume (ų) | e.g., 1280 |

| Z (molecules per unit cell) | 4 |

| Dihedral angle between aromatic rings (°) | ~60 - 80 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

N-H⋯O Hydrogen Bonding: A primary and highly probable intermolecular interaction in the crystal structure of this compound would be the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This type of interaction is a common and dominant feature in the crystal packing of amides, often leading to the formation of infinite chains or dimeric motifs. For instance, molecules of 3-fluoro-N-(p-tolyl)benzamide are linked by N-H⋯O hydrogen bonds, forming chains along the b-axis of the crystal.

C-H⋯O Hydrogen Bonding: Weaker C-H⋯O hydrogen bonds involving aromatic or methylene C-H groups as donors and the carbonyl oxygen as the acceptor may also play a role in stabilizing the crystal packing. These interactions would contribute to the formation of a more complex three-dimensional network.

The presence of the fluorine atom could also lead to C-H⋯F interactions, although these are generally considered to be very weak.

A hypothetical table of hydrogen bond geometries is provided below.

| D-H···A | d(H···A) (Å) | d(D···A) (Å) | **∠(DHA) (°) ** |

| N-H···O | ~1.9 - 2.2 | ~2.8 - 3.1 | ~150 - 170 |

| C-H···O | ~2.3 - 2.6 | ~3.2 - 3.5 | ~130 - 160 |

Halogen Bonding and π-π Stacking Interactions

While a definitive crystal structure for this compound has not been reported in publicly accessible literature, its solid-state architecture and intermolecular interactions can be reliably inferred from studies on closely related analogues. The crystal packing of benzanilides is typically governed by a combination of strong hydrogen bonds and weaker non-covalent interactions, which collectively determine the supramolecular assembly.

In the solid state, the primary interaction dictating the structure is the strong N—H⋯O hydrogen bond, which links molecules into chains or more complex networks. nih.govresearchgate.netnih.gov The conformation of the molecule itself, particularly the dihedral angles between the aromatic rings, is a result of the balance between steric hindrance and the tendency to form these stabilizing interactions. For instance, in the analogous compound 3-fluoro-N-(p-tolyl)benzamide, the dihedral angle between the two benzene rings is a significant 65.69 (10)°. nih.gov Similarly, in 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, the two rings are inclined by 43.94 (8)° and 55.66 (7)° in the two independent molecules of the asymmetric unit. nih.gov This twisted arrangement is characteristic of N-benzylbenzamides and creates opportunities for other types of stabilizing forces.

The role of the fluorine substituent in forming halogen bonds is a subject of nuanced discussion. A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophile. nih.gov While prominent for heavier halogens like bromine and iodine, the σ-hole on a fluorine atom attached to a carbon is typically weak or non-existent, making it a poor halogen bond donor. nih.gov Studies on fluorinated compounds often show a lack of significant F⋯F or other classical halogen bond contacts. nih.gov Instead, the fluorine atom may participate in other weak interactions, such as C—H⋯F or C—H⋯π contacts, which have been noted in the crystal structures of some fluorinated benzamides. nih.gov

| Interaction Type | Typical Distance / Geometry | Relevance to this compound | Reference |

| N—H⋯O Hydrogen Bond | ~2.0 - 2.2 Å (H⋯O) | Expected to be the primary and strongest intermolecular interaction, forming molecular chains. | nih.gov, researchgate.net, nih.gov |

| π–π Stacking | ~3.5 - 3.9 Å (intercentroid) | Likely present as weak, offset interactions between aromatic rings of adjacent molecules. | nih.gov, researchgate.net |

| C—H⋯π Interaction | ~2.7 - 2.9 Å (H⋯centroid) | Possible between methyl/methylene C-H groups and the π-system of an aromatic ring. | nih.gov |

| Halogen Bonding (C—F⋯X) | > 3.0 Å | True halogen bonding involving the C-F group is unlikely to be a dominant directional force. | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the conformational details of a molecule. Although experimental spectra for this compound are not widely published, a detailed assignment of its characteristic vibrational modes can be predicted based on data from analogous compounds and established spectroscopic principles. rsc.orgmaterialsciencejournal.org

The key vibrational modes provide a unique fingerprint for the molecule. The N-H stretching vibration is particularly sensitive to hydrogen bonding; in a non-bonded state, it appears as a sharp band around 3450 cm⁻¹, while participation in N—H⋯O hydrogen bonds in the solid state causes it to broaden and shift to a lower frequency, typically around 3300-3250 cm⁻¹. rsc.org The Amide I band, which is primarily due to the C=O stretching vibration, is found in the 1630-1680 cm⁻¹ region and is also sensitive to hydrogen bonding. nih.gov The Amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, appears near 1550 cm⁻¹. rsc.org

The presence of the fluorine substituent is confirmed by a strong C-F stretching vibration, typically located in the 1250-1000 cm⁻¹ range. The aromatic and aliphatic C-H stretches can be distinguished, appearing above and below 3000 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity | Notes | Reference |

| Amide N-H | Stretching (ν) | ~3300 | IR, Raman | Position and width are sensitive to hydrogen bonding. | rsc.org |

| Aromatic C-H | Stretching (ν) | 3100 - 3000 | IR, Raman | Multiple weak to medium bands are expected. | mdpi.com |

| Aliphatic C-H | Stretching (ν) | 2980 - 2850 | IR, Raman | From methyl (-CH₃) and methylene (-CH₂-) groups. | scirp.org |

| Amide C=O | Stretching (ν), "Amide I" | 1650 - 1630 | IR (strong), Raman (medium) | Sensitive to hydrogen bonding and conformation. | nih.gov, rsc.org |

| Amide N-H/C-N | Bending (δ) / Stretching (ν), "Amide II" | 1560 - 1530 | IR, Raman | Mixed mode, characteristic of secondary amides. | rsc.org |

| Aromatic C=C | Ring Stretching (ν) | 1600, 1585, 1450 | IR, Raman | Multiple bands characteristic of the benzene rings. | mdpi.com |

| C-F | Stretching (ν) | 1250 - 1000 | IR (strong) | Strong absorption due to high bond polarity. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound and for elucidating its structure through controlled fragmentation. For this compound (molecular formula C₁₅H₁₄FNO), the theoretical exact mass can be calculated with high precision.

Under electrospray ionization (ESI) in positive mode, the molecule is expected to form a protonated molecular ion, [M+H]⁺, with a calculated exact mass of 244.1183. Collision-induced dissociation (CID) of this precursor ion would lead to a series of characteristic fragment ions, revealing the molecule's connectivity. The fragmentation of N-benzylbenzamides is well-understood and typically proceeds through cleavage of the most labile bonds, primarily the amide and benzylic C-N bonds. nih.govresearchgate.netresearchgate.net

The most probable fragmentation pathways include:

Cleavage of the benzylic C-N bond: This is often a dominant pathway, leading to the formation of the highly stable 3-methylbenzyl cation, which can rearrange to the even more stable 3-methyl-tropylium ion. This fragment would appear at an m/z of 105.0704.

Cleavage of the amide C-N bond: This fragmentation breaks the amide linkage, resulting in the formation of the 3-fluorobenzoyl cation at m/z 123.0246. This is a characteristic fragment for 3-fluorobenzoyl derivatives.

Further fragmentation: The 3-fluorobenzoyl cation can subsequently lose carbon monoxide (CO) to produce the 3-fluorophenyl cation at m/z 95.0302.

| Ion Formula | Proposed Fragment | Calculated m/z | Fragmentation Pathway |

| [C₁₅H₁₅FNO]⁺ | [M+H]⁺ (Protonated Molecule) | 244.1183 | - |

| [C₇H₅FO]⁺ | 3-Fluorobenzoyl cation | 123.0246 | Cleavage of the amide CO-N bond. |

| [C₈H₉]⁺ | 3-Methylbenzyl/Tropylium cation | 105.0704 | Cleavage of the benzylic N-CH₂ bond. |

| [C₆H₄F]⁺ | 3-Fluorophenyl cation | 95.0302 | Loss of CO from the 3-fluorobenzoyl cation. |

Computational and Theoretical Investigations of 3 Fluoro N 3 Methylbenzyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of 3-fluoro-N-(3-methylbenzyl)benzamide to find its most stable three-dimensional conformation. This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles between the constituent atoms and aromatic rings.

Once the optimized geometry is obtained, further DFT calculations can be employed to determine its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity and intermolecular interactions.

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. The resulting theoretical vibrational spectrum (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. No specific published data for these DFT calculations for this compound could be located.

The presence of rotatable single bonds in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis is a computational technique used to identify the different stable conformers and the energy barriers for rotation between them. By systematically rotating the key dihedral angles—specifically around the amide bond and the bonds connecting the phenyl and benzyl (B1604629) groups—an energy landscape map can be generated.

This map reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its three-dimensional shape. For instance, studies on the related compound 3-fluoro-N-(p-tolyl)benzamide have shown that the two benzene (B151609) rings are significantly twisted relative to each other. nih.govnih.govnih.gov A similar analysis for this compound would provide valuable insights into its structural preferences, but such a study is not currently available in the literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment.

MD simulations can model the movement of this compound in a solvent, typically water, to simulate physiological conditions. These simulations track the trajectories of all atoms over time, revealing the flexibility of the molecule. Key information, such as the fluctuation of bond lengths, angles, and dihedral angles, can be extracted to understand which parts of the molecule are rigid and which are more mobile. This dynamic behavior can influence how the molecule recognizes and binds to a biological target.

More advanced MD simulations can place this compound within a simulated biological environment, such as a lipid bilayer to mimic a cell membrane or in the active site of a protein. These simulations can help predict how the compound might orient itself and behave in a complex biological system, providing clues about its potential mechanism of action or its ability to reach a target site. No such MD simulation studies have been published for this compound.

Molecular Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a larger protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In a hypothetical docking study, this compound would be computationally "docked" into the binding site of a relevant protein target. The results would be scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This information is critical for understanding the basis of its potential biological activity and for designing more potent analogs. However, the scientific literature does not currently contain any molecular docking studies specifically involving this compound.

Identification of Potential Molecular Targets

In silico target prediction is a critical first step in elucidating the pharmacological profile of a novel compound. For this compound, a variety of computational methods, including reverse docking, ligand-based similarity searching, and machine learning models trained on known drug-target interactions, can be employed to identify potential protein targets. nih.gov Based on studies of structurally related benzamides and N-benzylbenzamide derivatives, several potential molecular targets have been hypothesized.

Key potential targets for benzamide (B126) derivatives include enzymes and receptors involved in major disease pathways. For instance, various N-benzylbenzamide derivatives have been investigated as inhibitors of tubulin polymerization , binding to the colchicine (B1669291) site and exhibiting potent antitumor activities. researchgate.netnih.gov Another identified target for fluorinated benzamides is the Cholesteryl Ester Transfer Protein (CETP) , which plays a role in cholesterol metabolism; its inhibition is a strategy for managing cardiovascular diseases. researchgate.netresearchgate.net Additionally, benzamide scaffolds have been found in molecules targeting the Hepatitis B Virus (HBV) capsid , acting as assembly modulators. nih.gov Other potential targets could include bacterial enzymes like DNA gyrase or ion channels such as the Zinc-Activated Channel (ZAC) . nih.govnih.gov

A hypothetical screening of this compound against a panel of common protein targets for benzamide-like molecules could yield a prioritized list based on predicted binding affinity (docking scores).

Table 1: Hypothetical Potential Molecular Targets for this compound and Predicted Binding Affinities

| Potential Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |

| Tubulin (Colchicine Binding Site) | 1SA0 | -8.5 | Oncology |

| Cholesteryl Ester Transfer Protein (CETP) | 2OBD | -7.9 | Cardiovascular |

| DNA Gyrase Subunit B | 1KZN | -7.2 | Antibacterial |

| Hepatitis B Virus Capsid Protein | 5W4O | -6.8 | Antiviral |

| Zinc-Activated Channel (ZAC) | N/A | -6.5 | Neurological |

Analysis of Binding Modes, Interaction Energies, and Key Residues

Molecular docking simulations are instrumental in visualizing the binding orientation of a ligand within the active site of its target protein. These simulations for this compound would reveal the specific molecular interactions that stabilize the ligand-protein complex.

The binding of benzamide derivatives is often governed by a combination of hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net In a hypothetical binding scenario with the colchicine site of tubulin, the central benzamide moiety of this compound would be crucial. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming key interactions with amino acid residues in the binding pocket. The fluorine atom on the benzoyl ring can form halogen bonds or other electrostatic interactions, while the 3-methylbenzyl group would likely occupy a hydrophobic pocket, with the methyl group contributing to van der Waals forces.

The interaction energy, composed of electrostatic and van der Waals components, can be calculated to quantify the stability of the complex. Analysis of the key residues involved in these interactions is vital for understanding the basis of molecular recognition and for guiding future structural modifications to enhance potency and selectivity.

Table 2: Hypothetical Key Residue Interactions for this compound in the Tubulin Colchicine Binding Site

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Moiety |

| Cys241 | Hydrogen Bond | 2.9 | Amide N-H |

| Leu255 | Hydrophobic (π-Alkyl) | 3.8 | 3-methylbenzyl ring |

| Val318 | Hydrophobic (Alkyl) | 4.1 | Methyl group |

| Asn349 | Hydrogen Bond | 3.1 | Amide C=O |

| Thr179 | Halogen/Electrostatic | 3.5 | Fluoro group |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. rutgers.edu

To develop a QSAR model for a series of analogues of this compound, a diverse set of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecular structure and are categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Wiener index, Kappa indices), connectivity indices, and 2D pharmacophore fingerprints. nih.gov

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and shape indices. researchgate.net

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) is used to build the predictive model. The goal is to create a statistically robust equation that can accurately predict the activity of new, unsynthesized compounds. A typical QSAR model might take the form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Validation of the model is crucial and is performed using internal (e.g., cross-validation) and external test sets to ensure its predictive power. nih.govajchem-a.com

A validated QSAR model allows for the interpretation of how specific structural features influence biological activity. For instance, a hypothetical QSAR study on a series of benzamide analogues targeting tubulin might reveal that descriptors related to hydrophobicity (like AlogP) and molecular shape have a significant positive correlation with inhibitory activity. nih.gov The model could indicate that increasing the size of the substituent on the benzyl ring (up to a certain point) enhances hydrophobic interactions within the binding site, leading to higher potency. Conversely, the model might show a negative correlation with certain electronic descriptors, suggesting that excessive electron-withdrawing character on the benzoyl ring is detrimental to activity. Such insights are invaluable for rational drug design, enabling chemists to prioritize modifications that are most likely to improve the compound's interaction profile. researchgate.net

Cheminformatics and Virtual Screening for Discovery of Analogues

Cheminformatics tools and virtual screening methods provide a powerful framework for rapidly exploring vast chemical space to identify novel analogues of this compound with potentially improved properties. researchgate.net The process typically begins with the creation of a large virtual library of compounds, which can be sourced from commercial databases or generated combinatorially.

This library is then subjected to a hierarchical filtering process. An initial filter often involves applying rules of drug-likeness, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic profiles. researchgate.net Following this, more sophisticated screening methods are employed. Ligand-based virtual screening can be used if a set of active compounds is known. This involves building a pharmacophore model that captures the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). nih.gov The virtual library is then screened to find molecules that match this pharmacophore.

Alternatively, structure-based virtual screening (SBVS) is used when the 3D structure of the molecular target is known. researchgate.net This approach involves docking each compound from the virtual library into the target's binding site and scoring them based on their predicted binding affinity. nih.gov The top-scoring compounds are then selected for visual inspection of their binding modes and, ultimately, for chemical synthesis and biological testing. This integrated approach significantly accelerates the discovery of new lead compounds by focusing experimental resources on the most promising candidates.

Investigation of Molecular Interactions and Biological Activity in Vitro/mechanistic Focus

Enzyme Binding and Inhibition Kinetics (In Vitro)

The benzamide (B126) structure is a known pharmacophore for various enzyme inhibitors. However, a detailed search of scientific literature did not yield any studies that have specifically investigated the inhibitory activity of 3-fluoro-N-(3-methylbenzyl)benzamide against any enzyme.

Assays for Specific Enzyme Inhibition (e.g., histone deacetylases, MMP-9)

While numerous benzamide derivatives have been evaluated as inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), there is no available data from specific assays for this compound. For instance, studies on other benzoylhydrazide-containing compounds have identified them as selective inhibitors of class I HDACs. Similarly, various compounds are known to inhibit MMP-9, an enzyme implicated in inflammatory processes and cancer. nih.gov However, the inhibitory potential of this compound against these or any other specific enzymes has not been reported in the reviewed literature.

Determination of Inhibition Constants (e.g., IC50, Ki) and Mechanistic Pathways

Consequently, due to the lack of specific enzyme inhibition assays, there are no reported inhibition constants such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) for this compound. The mechanistic pathways of its interaction with any enzyme, including whether it would act as a competitive, non-competitive, or uncompetitive inhibitor, remain uncharacterized.

If such data were available, it would be presented in a table similar to the one below:

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only as no data was found.

| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|---|

| e.g., HDAC1 | e.g., Fluorometric | N/A | N/A | N/A |

Receptor Binding Assays (In Vitro)

Benzamide-containing molecules are also known to interact with various receptors. However, specific receptor binding data for this compound is not present in the available scientific literature.

Ligand-Receptor Interaction Profiling (e.g., sigma receptors)

There are no published studies profiling the interaction of this compound with any receptor, including the sigma receptor family. While other benzamides have been explored for their affinity to different receptors, such as metabotropic glutamate (B1630785) receptors, this specific compound has not been the subject of such investigations. nih.gov

Affinity Measurements and Selectivity Determination

As no ligand-receptor interaction profiling has been conducted, there are no available affinity measurements (like Kd, the dissociation constant) or data on the selectivity of this compound for any particular receptor subtype.

Should research in this area be published, the findings could be summarized as follows:

Table 2: Hypothetical Receptor Binding Affinity Data for this compound This table is for illustrative purposes only as no data was found.

| Receptor Target | Radioligand | Binding Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| e.g., Sigma-1 | e.g., 3H-Pentazocine | N/A | N/A |

Cell-Free and Cellular Assays for Target Engagement (In Vitro)

To confirm that a compound interacts with its intended target within a more complex biological environment, cell-free and cellular assays are employed. A review of the literature reveals no published studies using such assays to investigate the target engagement of this compound. These assays would be crucial to bridge the gap between molecular interaction and cellular response, but for this particular compound, such data is not available.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For this compound, SAR studies would involve the systematic modification of its chemical structure to understand how these changes affect its biological activity.

The design and synthesis of analogues of this compound would involve modifications at several key positions: the fluoro and methyl substituents, the benzamide core, and the benzyl (B1604629) moiety. The synthesis of N-substituted benzamides is typically achieved through the reaction of a substituted benzoyl chloride with a corresponding amine. nanobioletters.comnih.gov For instance, 3-fluoro-N-(p-tolyl)benzamide was synthesized by reacting 4-fluorobenzoyl chloride with 4-methylaniline. nih.gov A similar approach could be used to generate a library of analogues of this compound by varying the substituents on both the benzoyl chloride and the benzylamine (B48309) starting materials. nih.gov

The synthesis of a series of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors involved reacting substituted benzoic acids with thionyl chloride to form the acid chloride, which was then reacted with a substituted benzylamine. nih.govworktribe.com This methodology allows for the introduction of a wide variety of substituents on both aromatic rings, enabling a thorough exploration of the chemical space around the parent compound.

The presence and position of the fluorine and methyl groups are expected to have a significant impact on the molecular interactions and biological activity of this compound.

The fluorine atom, owing to its high electronegativity and small size, can profoundly influence a molecule's properties. benthamscience.combenthamdirect.comingentaconnect.comresearchgate.net It can alter lipophilicity, which affects cell permeability and hydrophobic interactions with target proteins. benthamscience.combenthamdirect.comingentaconnect.comresearchgate.net Fluorine can also participate in electrostatic and hydrogen-bond interactions, thereby influencing drug-receptor binding affinity. benthamscience.combenthamdirect.comingentaconnect.comresearchgate.net The strategic placement of fluorine can also block metabolic oxidation, enhancing the metabolic stability and half-life of a drug. nih.gov

The benzamide and benzyl moieties form the core scaffold of this compound and are critical for its molecular recognition.

The benzamide group is a common feature in many biologically active compounds and is known to participate in hydrogen bonding through its amide N-H and carbonyl oxygen. nih.govwikipedia.org This hydrogen bonding capacity is often essential for anchoring the molecule within a receptor's binding site. The planarity of the amide bond also imposes conformational constraints on the molecule. nih.gov The benzamide moiety has been identified as a key pharmacophore in a variety of drugs, including antimicrobials, analgesics, and enzyme inhibitors. researchgate.net

The benzyl group provides a large, hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with aromatic residues in a protein's binding pocket. wikipedia.org The flexibility of the methylene (B1212753) linker allows the phenyl ring to adopt various orientations to optimize these interactions. The reactivity of the benzylic position can also be a site for metabolism. wikipedia.org In SAR studies of N-benzylbenzamide derivatives, the substitution pattern on the benzyl ring has been shown to be a key determinant of activity and selectivity. acs.orgnih.gov For instance, in a series of σ1 receptor ligands, the presence of a 4-methoxybenzylpiperazinyl moiety was found to be optimal for binding. acs.org

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For 3-fluoro-N-(3-methylbenzyl)benzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are invaluable tools for ensuring the quality and integrity of research samples.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile, thermally labile compounds like this compound. A well-developed and validated HPLC method can resolve the target compound from starting materials, synthetic intermediates, and potential byproducts.

Method development for this compound would typically involve screening various stationary and mobile phases to achieve optimal separation. A reverse-phase C18 column is often a suitable starting point due to its versatility in separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or a small percentage of an acid like formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol).

Validation of the HPLC method ensures its reliability for its intended purpose. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A typical preparative LC/MS system can be employed for the rapid generation and purification of libraries of analogous compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

While HPLC is ideal for the parent compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities that may be present from the synthesis of this compound. d-nb.info The synthesis of benzamides often involves the use of volatile reagents and solvents. For instance, if the synthesis involves the reaction of 3-fluorobenzoyl chloride with 3-methylbenzylamine (B90883), residual amounts of the amine or related volatile byproducts could be present.

GC-MS separates compounds based on their volatility and interaction with a stationary phase, and the mass spectrometer provides mass-to-charge ratio data, which allows for the identification of the eluted compounds by comparing their fragmentation patterns to spectral libraries. This technique is crucial for ensuring that the final compound is free from volatile organic contaminants that could interfere with subsequent experiments. The applicability of GC-MS is contingent on the volatility and thermal stability of the analytes. researchgate.net

Hyphenated Techniques for In Vitro Metabolic Stability Studies (e.g., LC-MS/MS for metabolite identification in cell-free systems)

Understanding the metabolic fate of a research compound is critical. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for in vitro metabolic stability studies. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. nih.govnih.gov

For this compound, potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to one of the aromatic rings or the benzylic carbon.

N-dealkylation: Cleavage of the bond between the nitrogen and the benzyl (B1604629) group, leading to the formation of 3-fluorobenzamide (B1676559).

Amide hydrolysis: Cleavage of the amide bond to yield 3-fluorobenzoic acid and 3-methylbenzylamine.

LC-MS/MS analysis of the incubation mixture allows for the separation of the parent compound from its metabolites. The first mass spectrometer (MS1) can be set to scan for the parent compound and its predicted metabolites. The second mass spectrometer (MS2), following collision-induced dissociation (CID) of a selected ion, provides structural information that helps in the tentative identification of the metabolites. diva-portal.orgnih.gov Studies on similar compounds have successfully used liquid chromatography-quadrupole time of flight-high-resolution mass spectrometry (LC-QTOF-HRMS) for metabolite identification. diva-portal.orgnih.govresearchgate.net

Table 2: Potential Metabolites of this compound for LC-MS/MS Screening

| Metabolic Pathway | Potential Metabolite Structure | Expected Mass Change |

| Parent Compound | This compound | 0 |

| Hydroxylation | Hydroxylated on a phenyl ring or benzyl group | +16 Da |

| N-dealkylation | 3-fluorobenzamide | -105 Da |

| Amide Hydrolysis | 3-fluorobenzoic acid | -106 Da |

Quantitative Determination in Complex Research Matrices (e.g., cell lysates, enzyme assay mixtures)

Accurate quantification of this compound in complex biological matrices is essential for interpreting the results of in vitro experiments. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.

A quantitative method would be developed using a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or carbon-13) to account for matrix effects and variations in sample processing. The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effect.

The sample preparation is a critical step and often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins from the cell lysate or enzyme mixture. The supernatant is then injected into the LC-MS/MS system. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing excellent specificity and quantitative accuracy.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of 3-fluoro-N-(3-methylbenzyl)benzamide as a Chemical Probe for Biological Systems

The development of chemical probes is essential for interrogating biological systems and elucidating the function of proteins. claremont.eduresearchgate.net An ideal chemical probe possesses high affinity for its intended target, typically below 100 nM, and significant selectivity (at least tenfold) over other related targets. nih.gov The structure of this compound contains features that make it an intriguing starting point for probe development.

The fluorine atom can modulate key physicochemical properties, including lipophilicity and hydrogen bonding capacity, which are critical for target engagement. soton.ac.uk Fluorination can lead to enhanced binding affinity and improved metabolic stability. acs.org For instance, sulfonyl fluorides have been successfully developed as chemical probes that covalently modify specific residues in proteins like cereblon, demonstrating the utility of fluorine-containing functional groups in probe design. rsc.org Future research could involve screening this compound against various biological targets. If a promising interaction is identified, the compound could be optimized through medicinal chemistry to meet the stringent criteria of a chemical probe, providing a powerful tool for chemical biology. nih.gov

Development of Novel Synthetic Analogues with Enhanced Molecular Interaction Profiles

The benzamide (B126) scaffold is a common feature in many biologically active compounds, and its derivatives are frequently synthesized to explore structure-activity relationships (SAR). mdpi.comnih.gov The structure of this compound is ripe for modification to create novel analogues with fine-tuned properties. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance biological activity, permeability, and metabolic stability, or to restrict molecular conformation. acs.orgchemrxiv.org

Synthetic efforts could focus on several areas:

Positional Isomerism: Moving the fluorine atom to other positions on the benzoyl ring or introducing fluorine to the benzyl (B1604629) ring could significantly alter electronic and steric properties, influencing target binding.

Substitution Patterns: Introducing additional substituents on either aromatic ring could explore new binding pockets and enhance potency. Studies on other benzamides show that even small changes can lead to significant shifts in activity. chemrxiv.org

Scaffold Hopping: Replacing the benzamide core with bioisosteres, such as 1,2,4-oxadiazoles, could lead to novel chemical entities with different physicochemical profiles while retaining key interaction points. mdpi.com

These synthetic analogues would be instrumental in developing a comprehensive SAR to guide the design of compounds with superior potency and selectivity.

Integration into Fragment-Based Drug Discovery (FBDD) or De Novo Design Paradigms as a Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments"). nih.govmdpi.com These fragments typically bind with low affinity, but do so efficiently, making them excellent starting points for building more potent drug candidates. The core structure of this compound contains elements that are ideal for FBDD.

The benzamide moiety is considered a "privileged scaffold," a structural framework that is capable of binding to multiple, distinct biological targets. acs.orgnih.govnih.gov This versatility makes it a valuable component in library design. Furthermore, fluorinated fragments are particularly advantageous for FBDD campaigns that use ¹⁹F-NMR for screening, as this technique offers a rapid and sensitive method for hit detection with low background noise. dtu.dkdtu.dk

Therefore, this compound itself, or smaller fragments derived from it (e.g., 3-fluorobenzamide (B1676559) or 3-methylbenzylamine), could be included in fragment libraries. If a fragment hit is identified, its structure can be elaborated using de novo design principles to grow the molecule within the target's binding site, ultimately leading to a high-affinity ligand.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions

Understanding how a molecule like this compound interacts with its environment or biological targets is fundamental to its development. Advanced spectroscopic techniques are crucial for elucidating these interactions at a molecular level.

X-ray Crystallography: This technique can determine the precise three-dimensional structure of the compound in its solid state, revealing details about conformation and intermolecular packing, such as hydrogen bonding networks. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. ¹H and ¹³C NMR can confirm the chemical structure, while specialized techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the molecule's conformation. Furthermore, ¹⁹F NMR is particularly sensitive to the local chemical environment, making it an excellent probe for studying binding interactions and conformational changes upon fluorination. soton.ac.ukdtu.dk

Mass Spectrometry (MS): Native mass spectrometry can be used to detect the non-covalent binding of small molecules to proteins, making it a valuable tool for fragment screening and for confirming target engagement. mdpi.com

These techniques could be applied to this compound and its analogues to build a detailed picture of their structural and interactive properties, which is essential for rational design in both medicine and materials science.

Enzyme Engineering for Fluorinase Applications in Biosynthesis

The chemical synthesis of fluorinated organic molecules can require harsh conditions and toxic reagents. frontiersin.org Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative. The only enzymes known in nature to form a carbon-fluorine bond are fluorinases. nih.govmdpi.com These enzymes naturally catalyze the reaction between S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). frontiersin.org

While the native substrate scope of fluorinases is limited, significant progress has been made in engineering these enzymes to improve their efficiency and alter their specificity. nih.govresearchgate.net Through techniques like site-directed mutagenesis and directed evolution, researchers have successfully engineered fluorinases with improved catalytic activity. frontiersin.orgnih.gov It is also possible to engineer related enzymes, such as chlorinases, to gain fluorinase activity. nih.govresearchgate.net

Future research could explore engineering a fluorinase to accept a precursor of this compound. This might involve a multi-step enzymatic pathway where an engineered fluorinase first catalyzes the fluorination of a benzoyl precursor. This fluorinated intermediate could then be enzymatically ligated to 3-methylbenzylamine (B90883) to form the final product. Such a biosynthetic route would represent a significant advancement, enabling a more sustainable and efficient production of this and related fluorinated compounds. nih.govchemrxiv.org

Q & A

Q. Basic

- X-ray crystallography : Provides bond lengths/angles and confirms stereochemistry (e.g., disorder in fluorophenyl groups resolved at 150 K) .

- ¹³C NMR : Identifies carbonyl (C=O, ~165 ppm) and fluorinated aromatic carbons (δ ~110–125 ppm) .

- FT-IR : Confirms amide C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

How can polymorphism in fluorinated benzamides be identified and characterized?

Advanced

Polymorphs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) are identified via:

- PXRD : Matches experimental patterns with simulated data from single-crystal structures .

- Thermal analysis : DSC detects phase transitions (e.g., melting endotherms), while TGA assesses stability up to decomposition .

- Hot-stage microscopy (HSM) : Visualizes melting/recrystallization behavior .

What methodologies determine solubility and stability of this compound?

Q. Basic

- HPLC with UV detection : Quantifies solubility in buffers (e.g., PBS at pH 7.4) and degradation products .

- Accelerated stability studies : Samples stored at 40°C/75% RH for 4 weeks, analyzed via LC-MS for hydrolytic/oxidative degradation .

How can biological targets of this compound be hypothesized and validated?

Q. Advanced

- Molecular docking : Screens against targets like Bruton’s tyrosine kinase (Btk), leveraging fluorobenzamide’s affinity for ATP-binding pockets .

- Enzyme inhibition assays : Measures IC₅₀ values (e.g., metabotropic glutamate receptor-5 inhibition at 49 nM) .

- SAR studies : Modifications (e.g., replacing fluorine with chlorine) assess activity changes .

What strategies ensure purity and reproducibility in synthesizing fluorinated benzamides?

Q. Basic

- HPLC-DAD/MS : Detects impurities <0.1% using C18 columns and acetonitrile/water gradients .

- Elemental analysis : Confirms C/H/N/F ratios within ±0.3% of theoretical values .

How do substituent variations impact the bioactivity of fluorinated benzamides?

Q. Advanced

- Fluorine position : Para-fluoro analogs (e.g., 4-fluoro-N-(pyridin-2-yl)benzamide) show enhanced Btk inhibition vs. meta-substituted derivatives .

- Heterocyclic moieties : Imidazo[1,2-a]pyridine substituents improve metabolic stability and lipophilicity (logP ~2.8) .

- Comparative assays : IC₅₀ values for analogs (e.g., 3-bromo vs. 3-fluoro) quantify halogen effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.